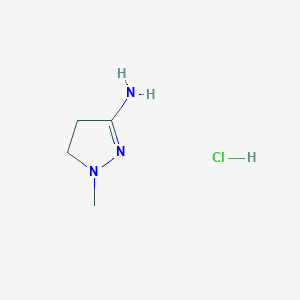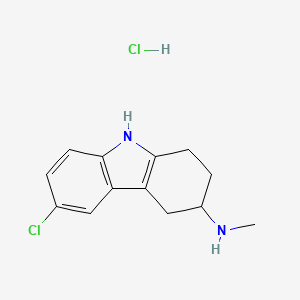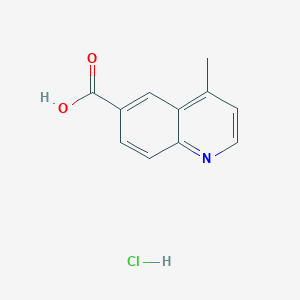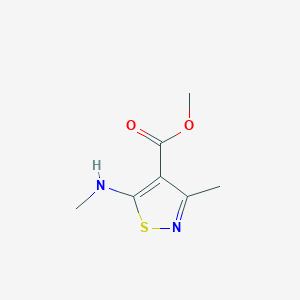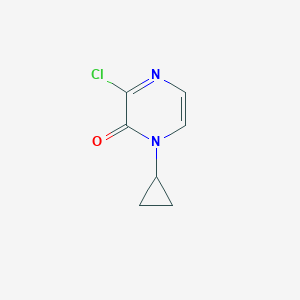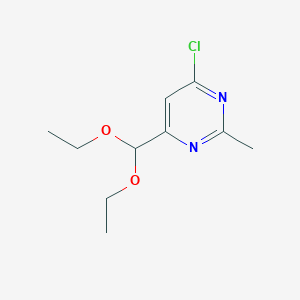
4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine
Vue d'ensemble
Description
4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine is a chemical compound with the CAS Number: 1820686-94-9. It has a molecular weight of 230.69 and its IUPAC name is 4-chloro-6-(diethoxymethyl)-2-methylpyrimidine . It appears as a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine is 1S/C10H15ClN2O2/c1-4-14-10(15-5-2)8-6-9(11)13-7(3)12-8/h6,10H,4-5H2,1-3H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine is a pale-yellow to yellow-brown liquid . It has a molecular weight of 230.69 . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Application : This compound is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may have pharmacological properties .
- Method of Application : The compound was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .
- Results : The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy and mass-spectrometry .
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Application : This compound is a derivative of 1-substituted 4-chloro-6-(chloromethyl)-1H-pyrazolo[3,4-d]pyrimidines, which are practically unexplored derivatives in this series .
- Method of Application : The nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced selectively 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
- Results : The structure of the synthesized compound was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .
-
Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners
- Application : A series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives was synthesized using fenclorim as a lead compound. These compounds have potential applications as fungicides and herbicide safeners .
- Method of Application : The compounds were synthesized by a substructure splicing route .
- Results : The structures of the synthesized derivatives were characterized by 1H NMR, 13C NMR, and HRMS. Their fungicidal and herbicide safening activities were then evaluated .
-
Acylation and oxidation of 4-chloro-6-hydroxyaminopyrimidines
- Application : Treatment of 2-R-4,6-dichloropyrimidines with hydroxylamine gives 2-R-4-chloro-6-hydroxyaminopyrimidines, which are converted to mono- and diacyl derivatives upon acylation .
- Method of Application : Oxidation of 4-chloro-6-hydroxyaminopyrimidines with manganese dioxide or ozone gives the first reported synthesis of 4-chlorine-containing 6-nitroso- or 6-nitropyrimidines .
- Results : This method provides a new pathway for the synthesis of 4-chlorine-containing 6-nitroso- or 6-nitropyrimidines .
-
Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners
- Application : A series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives was synthesized using fenclorim as a lead compound. These compounds have potential applications as fungicides and herbicide safeners .
- Method of Application : The compounds were synthesized by a substructure splicing route .
- Results : The structures of the synthesized derivatives were characterized by 1H NMR, 13C NMR, and HRMS. Their fungicidal and herbicide safening activities were then evaluated .
-
Acylation and oxidation of 4-chloro-6-hydroxyaminopyrimidines
- Application : Treatment of 2-R-4,6-dichloropyrimidines with hydroxylamine gives 2-R-4-chloro-6-hydroxyaminopyrimidines, which are converted to mono- and diacyl derivatives upon acylation .
- Method of Application : Oxidation of 4-chloro-6-hydroxyaminopyrimidines with manganese dioxide or ozone gives the first reported synthesis of 4-chlorine-containing 6-nitroso- or 6-nitropyrimidines .
- Results : This method provides a new pathway for the synthesis of 4-chlorine-containing 6-nitroso- or 6-nitropyrimidines .
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-6-(diethoxymethyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c1-4-14-10(15-5-2)8-6-9(11)13-7(3)12-8/h6,10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCWQBKARLMDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC(=NC(=N1)C)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



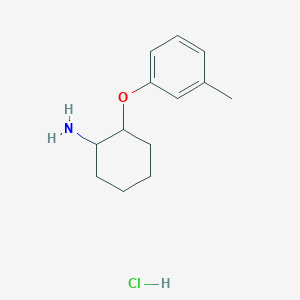
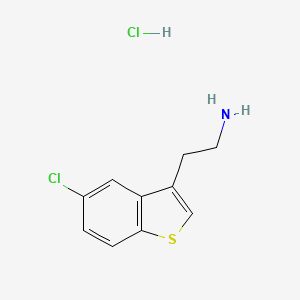

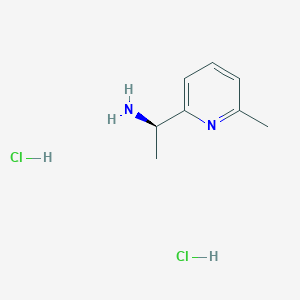
![[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride](/img/structure/B1430994.png)
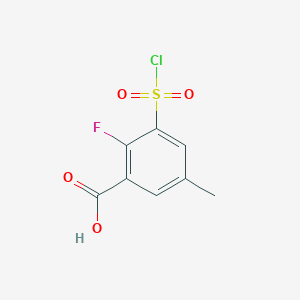
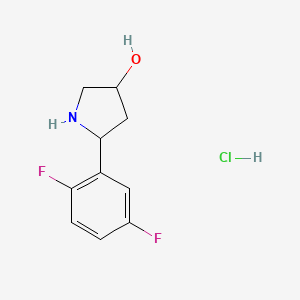
![N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride](/img/structure/B1430997.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-amine](/img/structure/B1430999.png)
